N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide
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Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide is a complex organic compound featuring a benzothiazole moiety and a phenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the Phenyl Group: The benzothiazole derivative is then coupled with a halogenated phenyl compound using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Phenoxyacetamide Group: The final step involves the reaction of the intermediate with 2,4,6-trimethylphenol and chloroacetyl chloride in the presence of a base like triethylamine to form the phenoxyacetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound may be investigated for its potential as a fluorescent probe due to the benzothiazole moiety, which is known for its fluorescence properties . It can be used to study cellular processes and molecular interactions.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Benzothiazole derivatives have shown promise in the treatment of various diseases, including cancer and neurodegenerative disorders .
Industry
Industrially, this compound might be used in the development of new materials with specific electronic or optical properties. Its structural features could be exploited in the design of advanced polymers or coatings .
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The benzothiazole moiety could facilitate binding to certain molecular targets, while the phenoxyacetamide group might enhance its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: A precursor in the synthesis of the target compound.
2-(2,4,6-Trimethylphenoxy)acetic acid: Another precursor used in the synthesis.
Benzothiazole: The parent compound of the benzothiazole moiety.
Uniqueness
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide is unique due to the combination of its benzothiazole and phenoxyacetamide groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C25H24N2O2S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C25H24N2O2S/c1-15-5-10-21-22(13-15)30-25(27-21)19-6-8-20(9-7-19)26-23(28)14-29-24-17(3)11-16(2)12-18(24)4/h5-13H,14H2,1-4H3,(H,26,28) |
InChI Key |
OQSCFKZHKBRYCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=C(C=C(C=C4C)C)C |
Origin of Product |
United States |
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